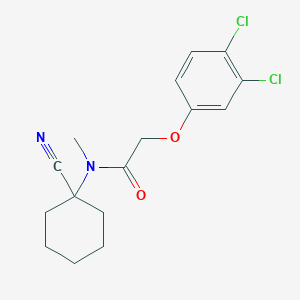![molecular formula C14H14ClN B2868480 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine CAS No. 676473-13-5](/img/structure/B2868480.png)
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine
Descripción general
Descripción
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine, also known as 4-CEPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenylamines and is synthesized through a series of chemical reactions. In
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is primarily through the inhibition of MAO-B. MAO-B is an enzyme that is responsible for breaking down dopamine in the brain. By inhibiting this enzyme, 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine can increase dopamine levels, which can help alleviate the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine can have a range of biochemical and physiological effects. In addition to its ability to inhibit MAO-B, 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine has also been shown to have antioxidant properties. This can help reduce oxidative stress in the brain, which is a contributing factor to neurodegenerative diseases. Additionally, 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine has been shown to have anti-inflammatory effects, which can help reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine in lab experiments is its ability to inhibit MAO-B. This can be useful in studying the role of dopamine in the brain and its potential therapeutic applications. However, one of the limitations of using 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is its potential toxicity. Studies have shown that high doses of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine can lead to liver damage and other adverse effects.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine. One area of research could focus on its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further research could be conducted to better understand the mechanism of action of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine and its potential side effects. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine.
Conclusion:
In conclusion, 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is a chemical compound that has shown significant potential for therapeutic applications. Its ability to inhibit MAO-B and its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases. However, further research is needed to better understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine can inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B) which is responsible for the breakdown of dopamine in the brain. This inhibition can lead to an increase in dopamine levels, which can help alleviate the symptoms of these diseases.
Propiedades
IUPAC Name |
4-[2-(3-chlorophenyl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H,4-5,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFZPZLMEWXHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

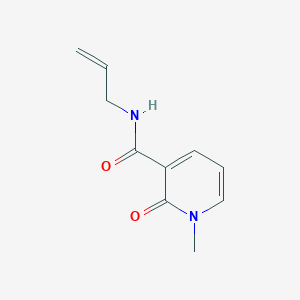
![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)
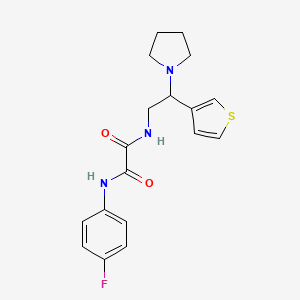

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)
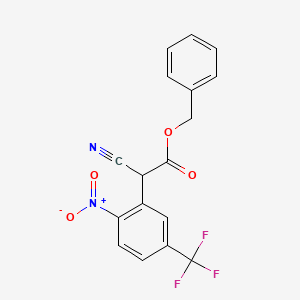
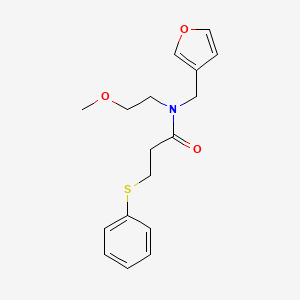
![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)
![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)
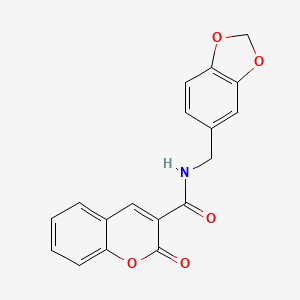
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)
